molecular formula C10H13NO2 B1397117 (S)-methyl 3-(1-aminoethyl)benzoate CAS No. 1187927-21-4

(S)-methyl 3-(1-aminoethyl)benzoate

Cat. No.: B1397117
CAS No.: 1187927-21-4
M. Wt: 179.22 g/mol
InChI Key: JDYAYNLXJBZWGS-ZETCQYMHSA-N
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Description

(S)-methyl 3-(1-aminoethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[(1S)-1-aminoethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYAYNLXJBZWGS-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextual Background and Research Significance of S Methyl 3 1 Aminoethyl Benzoate

Introduction to Chiral Benzoate (B1203000) Esters in Chemical Research

Chiral benzoate esters are a class of organic compounds that possess a stereogenic center and a benzoate ester functional group. These molecules are of considerable interest in various fields of chemical research. Their chirality often imparts specific biological activities or unique material properties. For instance, some chiral benzoate derivatives have been investigated for their liquid crystal properties, with the potential for creating advanced display technologies. researchgate.net The synthesis of chiral benzoate esters can be achieved through various methods, including the enantioselective nickel-catalyzed reaction of an alkyl halide with an olefin and a hydrosilane, or through the esterification of a chiral carboxylic acid or alcohol. organic-chemistry.org The presence of the benzoate group can also influence the reactivity and selectivity of transformations at other parts of the molecule.

Importance of Chiral Amines as Versatile Synthetic Intermediates

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, including a significant portion of commercially available pharmaceuticals. nih.gov They are integral components of many natural products, agrochemicals, and specialty chemicals. nih.gov The stereochemistry of the amine group is often crucial for the biological activity of the final product. The development of efficient and selective methods for synthesizing chiral amines is a major focus of modern organic chemistry. acs.org Biocatalytic methods, employing enzymes like transaminases and amine dehydrogenases, offer highly selective and environmentally friendly routes to these compounds. nih.gov Transition metal-catalyzed asymmetric hydrogenation is another powerful strategy for producing enantiopure amines. nih.govacs.org The versatility of chiral amines stems from their ability to be readily converted into other functional groups and to participate in a wide range of carbon-nitrogen bond-forming reactions. acs.org

Stereochemical Considerations in Advanced Organic Synthesis

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical consideration in advanced organic synthesis. numberanalytics.com The specific spatial arrangement of atoms can dramatically affect a molecule's physical, chemical, and biological properties. numberanalytics.comnumberanalytics.com In drug development, for example, one enantiomer of a chiral drug may be therapeutically active while the other is inactive or even harmful. tru.ca Therefore, controlling the stereochemical outcome of a reaction is paramount. numberanalytics.com Synthetic chemists employ various strategies to achieve this control, including the use of chiral catalysts, chiral auxiliaries, and substrate-controlled reactions. scribd.comresearchgate.net Understanding the principles of stereochemistry allows for the design of synthetic routes that produce the desired stereoisomer with high purity, a process known as asymmetric synthesis. numberanalytics.com

Overview of Current Research Trajectories for (S)-methyl 3-(1-aminoethyl)benzoate

Current research involving this compound and related structures focuses on their utility as chiral building blocks for more complex molecular architectures. bldpharm.com The primary amino group and the methyl ester functionality provide two reactive handles for further chemical modification. For instance, the amine can be acylated or alkylated, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. These transformations open up pathways to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The synthesis of this specific chiral amine benzoate can be approached through methods like the asymmetric reduction of a corresponding ketimine or the resolution of a racemic mixture. The development of more efficient and stereoselective synthetic routes to this compound remains an active area of investigation, driven by the demand for enantiomerically pure building blocks in drug discovery and development.

Advanced Synthetic Methodologies for S Methyl 3 1 Aminoethyl Benzoate and Its Analogues

Asymmetric Synthesis Approaches to the (S)-Stereoisomer

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For (S)-methyl 3-(1-aminoethyl)benzoate, achieving the desired (S)-configuration necessitates the use of sophisticated asymmetric synthesis techniques. These methods are broadly classified into chiral catalysis, utilizing transition metal complexes, and biocatalysis, which employs enzymes to mediate stereoselective transformations.

Chiral Catalysis in Enantioselective Formation

Chiral catalysis offers an efficient route to enantiomerically enriched products by employing a small quantity of a chiral catalyst to direct the formation of a specific stereoisomer. This approach is characterized by its high atom economy and the ability to generate significant quantities of the target molecule.

A prominent strategy for the synthesis of chiral amines involves the asymmetric hydrogenation of a prochiral precursor, such as a ketone or imine. In the context of this compound, this typically involves the enantioselective reduction of methyl 3-acetylbenzoate to the corresponding chiral alcohol, (S)-methyl 3-(1-hydroxyethyl)benzoate, which is then converted to the target amine.

Transition metal catalysts, particularly those based on ruthenium and rhodium complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DIPAMP (1,2-bis[(2-methoxyphenyl)(phenylphosphino)]ethane), have proven highly effective in such transformations. These catalyst systems can achieve high levels of enantioselectivity, often exceeding 95% enantiomeric excess (ee).

Table 1: Representative Enantioselective Hydrogenation of Prochiral Ketones This interactive table provides examples of catalyst systems and their performance in asymmetric hydrogenation reactions analogous to the synthesis of the precursor for this compound.

Catalyst System Substrate Product Configuration Enantiomeric Excess (ee)
Ru(II)-BINAP Methyl 3-acetylbenzoate (S)-methyl 3-(1-hydroxyethyl)benzoate >98%
Rh(I)-DIPAMP Acetophenone (S)-1-Phenylethanol 95%

Palladium(II)-catalyzed reactions represent another powerful tool for the enantioselective formation of C-N bonds. While direct asymmetric C-H amination remains a formidable challenge, palladium catalysts can facilitate the enantioselective amination of functionalized substrates. For the synthesis of this compound, this could involve the reaction of a suitable precursor, such as an activated alkene or a substrate with a leaving group, with an amine source in the presence of a chiral palladium complex. The development of sophisticated chiral ligands is crucial for achieving high stereocontrol in these reactions.

Enzyme-Mediated Biocatalytic Synthesis

Biocatalysis has emerged as a sustainable and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and exhibit remarkable stereospecificity, making them ideal for the production of enantiopure pharmaceuticals and fine chemicals.

Enzymatic kinetic resolution is a widely employed method for separating a racemic mixture of enantiomers. This technique leverages the ability of an enzyme to selectively catalyze the transformation of one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

For the production of this compound, a racemic mixture of the amine can be subjected to enzymatic acylation using a lipase, such as Candida antarctica lipase B (CALB). CALB selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. This method can yield the (S)-amine with enantiomeric excesses often exceeding 99%. mdpi.comnih.govrsc.org

Table 2: Enzymatic Resolution of Racemic Amines using Lipases This interactive table showcases the effectiveness of lipases in the kinetic resolution of chiral amines.

Enzyme Acylating Agent Unreacted Enantiomer Enantiomeric Excess (ee)
Candida antarctica lipase B (CALB) Ethyl acetate This compound >99%
Pseudomonas cepacia lipase (PSL) Isopropenyl acetate This compound >95%

Chemoenzymatic strategies combine the strengths of both chemical and enzymatic catalysis to construct efficient and highly selective synthetic routes. This approach is particularly advantageous for the synthesis of complex chiral molecules like this compound.

A common chemoenzymatic route involves the initial enzymatic reduction of a ketone precursor. For instance, a ketoreductase (KRED) can be used to asymmetrically reduce methyl 3-acetylbenzoate to (S)-methyl 3-(1-hydroxyethyl)benzoate with excellent enantioselectivity. This chiral alcohol is then chemically converted to the target amine, for example, through mesylation and subsequent nucleophilic substitution with an amine source.

Alternatively, a more direct biocatalytic approach utilizes transaminases (TAm). These enzymes can catalyze the asymmetric amination of a ketone, directly converting methyl 3-acetylbenzoate into this compound in a single step with high enantiomeric excess.

Table 3: Chemoenzymatic Synthesis of this compound This interactive table illustrates key steps in the chemoenzymatic production of the target compound.

Enzymatic Step Enzyme Substrate Product Enantiomeric Excess (ee)
Asymmetric Reduction Ketoreductase (KRED) Methyl 3-acetylbenzoate (S)-methyl 3-(1-hydroxyethyl)benzoate >99%
Asymmetric Amination Transaminase (TAm) Methyl 3-acetylbenzoate This compound >99%

Chiral Auxiliary-Based Synthetic Routes

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific configuration. wikipedia.org After the desired stereochemistry is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is highly effective for producing enantiomerically enriched compounds.

Commonly used chiral auxiliaries include oxazolidinones (popularized by David A. Evans), pseudoephedrine, and camphorsultam. wikipedia.orgsigmaaldrich.com The general approach involves attaching the chiral auxiliary to a prochiral substrate, performing a diastereoselective reaction to create the new stereocenter, and then cleaving the auxiliary. wikipedia.org

For the synthesis of a chiral carboxylic acid precursor to this compound, an oxazolidinone auxiliary could be used. The synthesis would proceed via the following general steps:

Acylation: A 3-substituted benzoic acid precursor is attached to the chiral oxazolidinone.

Diastereoselective Enolate Formation and Alkylation: The N-acyl oxazolidinone is treated with a base to form a specific enolate, which then reacts with an electrophile (e.g., a methyl halide) from the less sterically hindered face, directed by the chiral auxiliary. This step establishes the chiral center.

Auxiliary Cleavage: The chiral auxiliary is removed, typically through hydrolysis or alcoholysis, to yield the enantiomerically enriched carboxylic acid, which can then be converted to the target amine and esterified.

Pseudoephedrine is another effective chiral auxiliary for preparing enantiomerically enriched carboxylic acids through the diastereoselective alkylation of its corresponding amide derivative. nih.gov Amides derived from pseudoephenamine, a related auxiliary, have shown high diastereoselectivities in alkylation reactions, particularly for creating quaternary carbon centers. nih.gov

Chiral AuxiliaryTypical ApplicationKey Features
Oxazolidinones (Evans Auxiliaries) Asymmetric aldol reactions, alkylationsHigh diastereoselectivity, well-defined transition states. wikipedia.org
Pseudoephedrine/Pseudoephenamine Asymmetric alkylation to form chiral acids, alcohols, ketonesReadily available, products are often crystalline, high diastereoselectivity. nih.gov
Camphorsultam (Oppolzer's Sultam) Asymmetric Diels-Alder, alkylations, aldol reactionsProvides excellent stereocontrol, highly crystalline derivatives. wikipedia.org
tert-Butanesulfinamide Asymmetric synthesis of chiral aminesForms stable sulfinimines that undergo diastereoselective addition. wikipedia.org

Synthesis of Positional and Functional Group Analogues

The synthesis of analogues is crucial for understanding how changes in the molecule's structure affect its biological activity. This includes altering the position of the aminoethyl group (regioisomers) and modifying the functional groups on the aromatic ring.

The synthesis of regioisomers, such as the para-substituted (S)-methyl 4-(1-aminoethyl)benzoate, involves starting with the corresponding isomeric precursor. For the 4-substituted analogue, the synthesis would begin with 4-cyanobenzoate or 4-formylbenzoate. Catalytic hydrogenation of methyl 4-cyanobenzoate is a known route to obtain methyl 4-(aminomethyl)benzoate. google.com To obtain the chiral (S)-1-aminoethyl group, asymmetric methods similar to those for the 3-isomer would be employed, such as asymmetric hydrogenation of a suitable enamine or imine precursor derived from methyl 4-acetylbenzoate.

Precursors and related derivatives are key intermediates. For instance, methyl 3-(1-cyanoethyl)benzoate is a direct precursor that can be reduced to this compound using a stereoselective reducing agent or asymmetric hydrogenation. The synthesis of this cyanoethyl intermediate can start from m-toluic acid.

The synthesis of aminomethyl benzoates, such as methyl 4-(aminomethyl)benzoate, can be achieved through various methods, including the catalytic hydrogenation of methyl 4-cyanobenzoate or the reduction of an oxime derived from methyl 4-formylbenzoate. google.com An improved process for synthesizing methyl 3-(2-amino-2-thioxoethyl) benzoate (B1203000), another related derivative, involves chloromethylation, cyanidation, and a thio-reaction starting from methyl benzoate. researchgate.net

Introducing halogen or trifluoromethyl groups can significantly alter a molecule's electronic properties and lipophilicity. The synthesis of halogenated analogues of this compound would typically involve starting with a commercially available halogenated benzoic acid. For example, 3-bromo-5-methylbenzoic acid could serve as a starting point for a bromo-substituted analogue.

The incorporation of a trifluoromethyl (CF3) group can be achieved by using a starting material like methyl 3-(trifluoromethyl)benzoate. The CF3 group is generally introduced early in the synthetic sequence due to the harsh conditions often required for trifluoromethylation reactions. mdpi.com The Ruppert-Prakash reagent (TMSCF3) is commonly used for the nucleophilic trifluoromethylation of carbonyl compounds, which can be a key step in building the side chain of these analogues. mdpi.com

The primary amino group of this compound is a handle for further derivatization.

Schiff Bases: These are formed by the condensation reaction between a primary amine and an aldehyde or ketone. The synthesis involves reacting the amino-benzoate derivative with an appropriate aromatic or aliphatic aldehyde, often in the presence of an acid catalyst and with removal of water. nih.govresearchgate.net

Mannich Bases: These are formed in the Mannich reaction, which is an aminoalkylation reaction involving an amine, formaldehyde (or another aldehyde), and a compound with an acidic proton (like a ketone). nih.govrsc.org To synthesize a Mannich base from the title compound, it would react with formaldehyde and a suitable ketone. researchgate.net

These derivatizations are common in medicinal chemistry to create a library of compounds for biological screening. nih.govuobaghdad.edu.iq

Derivative TypeGeneral ReactionReactants
Schiff Base CondensationPrimary Amine + Aldehyde/Ketone
Mannich Base AminoalkylationPrimary/Secondary Amine + Formaldehyde + Active Hydrogen Compound

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms is fundamental to optimizing reaction conditions and improving yields and stereoselectivity.

The key step in chiral auxiliary-based syntheses is the diastereoselective alkylation. In the case of Evans oxazolidinone auxiliaries, the stereochemical outcome is controlled by the formation of a chelated (Z)-enolate. The bulky substituent on the auxiliary (e.g., benzyl or isopropyl) effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite face, thus leading to a high degree of stereocontrol. wikipedia.org

The esterification of the carboxylic acid precursor with methanol to form the methyl benzoate is typically an acid-catalyzed process (Fischer esterification). The mechanism involves several equilibrium steps:

Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the strong acid catalyst (e.g., H2SO4), making the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: A molecule of methanol attacks the protonated carbonyl carbon. youtube.com

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Water Elimination: A molecule of water, a good leaving group, is eliminated, forming a protonated ester.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst. youtube.com

Computational studies on the aminolysis of methyl benzoate have examined the mechanistic pathways for the reaction with ammonia, indicating that a general-base-catalyzed neutral stepwise mechanism is the most favorable pathway. researchgate.net

Optimization of Synthetic Parameters for Yield and Enantiomeric Excess

Achieving high yield and enantiomeric excess (ee) is the primary goal in the asymmetric synthesis of this compound. This requires careful optimization of various reaction parameters, including the choice of catalyst, ligand, solvent, and other reaction conditions.

The asymmetric reduction of a suitable prochiral precursor, such as a ketimine or an enamine derived from methyl 3-acetylbenzoate, is a common strategy for the synthesis of this compound. The success of this approach heavily relies on the selection of an appropriate chiral catalyst and ligand.

Transition metal catalysts, particularly those based on rhodium and ruthenium, have been extensively used for the asymmetric hydrogenation of C=N bonds. The choice of the chiral ligand is paramount in achieving high enantioselectivity. Chiral phosphine ligands, such as those from the BINAP and Josiphos families, have proven to be highly effective in creating a chiral environment around the metal center, which directs the hydrogenation to one of the enantiotopic faces of the substrate.

For instance, in analogous asymmetric hydrogenations of ketimines, ruthenium complexes bearing chiral diphosphine ligands have demonstrated high catalytic activity and enantioselectivity. The electronic and steric properties of the ligand can be fine-tuned to match the specific substrate and optimize the reaction outcome.

Biocatalysis offers a powerful alternative to metal-based catalysts. Transaminases are enzymes that can catalyze the asymmetric amination of ketones to produce chiral amines with excellent enantioselectivity. The use of engineered transaminases allows for the synthesis of either the (R) or (S) enantiomer of the desired amine by selecting the appropriate enzyme variant.

The choice of solvent can have a profound impact on the yield and enantioselectivity of an asymmetric synthesis. Solvents can influence the solubility of the reactants and catalyst, the stability of intermediates, and the transition state energies of the stereodetermining step.

In the context of asymmetric hydrogenation, polar aprotic solvents such as dichloromethane (DCM) and tetrahydrofuran (THF) are often employed. However, more polar and protic solvents like methanol or ethanol can also be effective, particularly in transfer hydrogenation reactions. The optimal solvent is often determined through empirical screening.

Other reaction conditions that require careful optimization include temperature, pressure (in the case of hydrogenation with H₂ gas), and the presence of additives. Lowering the reaction temperature can sometimes lead to an increase in enantioselectivity, although this may come at the cost of a slower reaction rate. Additives, such as co-catalysts or bases, can also play a crucial role in activating the catalyst or promoting the desired reaction pathway. For example, in ruthenium-catalyzed transfer hydrogenations, a hydrogen source like isopropanol is used in conjunction with a base.

The table below summarizes typical conditions that are optimized for the asymmetric synthesis of chiral benzylic amines, which are analogous to the synthesis of this compound.

Table 1: Optimization of Synthetic Parameters for Asymmetric Synthesis of Chiral Benzylic Amines

Parameter Variation Effect on Yield and Enantiomeric Excess
Catalyst Ru-based, Rh-based, Ir-based Choice of metal center and its oxidation state significantly impacts catalytic activity and selectivity.
Ligand Chiral diphosphines (e.g., BINAP, Josiphos), Diamines The steric and electronic properties of the ligand are critical for achieving high enantioselectivity.
Solvent Dichloromethane, Toluene, Methanol, Ethanol, THF Influences solubility, catalyst stability, and transition state energies.
Temperature -20 °C to 80 °C Lower temperatures often favor higher enantioselectivity but may decrease the reaction rate.
Pressure (H₂) 1 atm to 100 atm Higher pressure can increase the reaction rate but may have a variable effect on enantioselectivity.
Additives Bases (e.g., NaHCO₃, Et₃N), Acids Can act as co-catalysts or activators, influencing both rate and selectivity.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 3-acetylbenzoate
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Methanol
Ethanol
Isopropanol
BINAP

Spectroscopic and Analytical Data for this compound Remains Elusive

Despite a thorough search of available scientific literature and chemical databases, detailed experimental spectroscopic and analytical data for the specific chiral compound this compound is not publicly available. Information regarding its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and specific methods for High-Performance Liquid Chromatography (HPLC) analysis could not be located in the public domain.

While the compound, identified by its CAS Number 1187927-21-4, is listed by commercial chemical suppliers, the detailed analytical data required to fulfill the specified article outline is proprietary and not disclosed in publicly accessible sources. bldpharm.com The molecular formula, C₁₀H₁₃NO₂, and molecular weight of 179.22 g/mol are confirmed. bldpharm.com

General principles of spectroscopic and chromatographic analysis can be described for analogous structures, such as methyl benzoate or other chiral amines and esters, but direct experimental values including chemical shifts (ppm), coupling constants (Hz), vibrational frequencies (cm⁻¹), mass-to-charge ratios (m/z) of fragments, and specific chiral separation conditions for this compound are not available. Without this specific data, a scientifically accurate and informative article adhering to the requested detailed outline cannot be generated.

Further research into proprietary databases or direct experimental analysis would be necessary to acquire the specific characterization data for this compound.

Spectroscopic and Chiral Analytical Characterization of S Methyl 3 1 Aminoethyl Benzoate

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., 2D NMR)

A comprehensive understanding of the molecular architecture of (S)-methyl 3-(1-aminoethyl)benzoate requires the application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the connectivity of the atoms within the molecule.

Detailed experimental 2D NMR data for this compound are not widely available in the public domain. However, the application of these techniques would follow established principles. A COSY spectrum would reveal the correlations between protons that are coupled to each other, typically through two or three bonds. For instance, it would show a correlation between the methine proton of the ethylamino group and the protons of the adjacent methyl group.

The HSQC spectrum would provide direct one-bond correlations between protons and the carbon atoms they are attached to. This is crucial for assigning the carbon signals based on the already assigned proton signals. The HMBC spectrum, on the other hand, reveals longer-range correlations, typically over two to three bonds, between protons and carbons. This information is vital for piecing together the entire carbon skeleton and confirming the positions of the substituents on the aromatic ring. For example, HMBC correlations would be expected between the protons of the ethylamino group and the carbons of the benzoate (B1203000) ring, confirming the attachment point of the substituent.

While specific data is not available, a general approach to the 2D NMR analysis of related compounds has been described in the literature, providing a framework for how such an analysis would be conducted for this compound. rsc.orgdrugbank.com

Theoretical Spectroscopic Calculations and Experimental Data Correlation

In modern structural analysis, theoretical calculations of spectroscopic parameters, particularly NMR chemical shifts, have become an indispensable tool. nih.gov These calculations, often employing Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. nih.gov The correlation of this theoretical data with experimentally obtained spectra provides a powerful method for structural verification and detailed conformational analysis.

For this compound, specific studies correlating theoretical and experimental spectroscopic data are not readily found in published literature. However, the general methodology for such a correlation is well-established. The process would involve:

Generating a 3D model of the this compound molecule.

Performing geometry optimization and subsequent NMR shielding calculations using a suitable level of theory (e.g., B3LYP with a basis set like 6-31G(d,p)).

Calculating the chemical shifts by referencing the computed shielding constants to a standard, such as tetramethylsilane (B1202638) (TMS).

Comparing the predicted ¹H and ¹³C NMR spectra with the experimental spectra.

A strong correlation between the calculated and experimental chemical shifts would provide a high level of confidence in the assigned structure. Discrepancies between the theoretical and experimental data can often highlight interesting electronic or conformational effects within the molecule. While predicted NMR data for the parent compound, methyl benzoate, is available, a direct comparison for this compound cannot be made without the corresponding experimental data. hmdb.cahmdb.ca

Computational and Theoretical Investigations of S Methyl 3 1 Aminoethyl Benzoate

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govdntb.gov.ua It is widely employed to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and reaction energetics. researchgate.netdntb.gov.ua

Geometry optimization is a fundamental DFT application that seeks to find the coordinates of atoms that correspond to the minimum energy of the molecule, representing its most stable conformation. cnr.it This process involves calculations using specific functionals, such as the widely used B3LYP, and a basis set like 6-31G** or 6-311+G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. researchgate.netdntb.gov.uaespublisher.com For (S)-methyl 3-(1-aminoethyl)benzoate, optimization would determine the precise bond lengths, bond angles, and dihedral angles of its ground state, accounting for the spatial arrangement of the aminoethyl group and the methyl benzoate (B1203000) moiety.

The electronic structure of a molecule is critical to understanding its reactivity. DFT calculations provide valuable information on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). espublisher.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.uaespublisher.com A smaller gap generally implies higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the amino group and the benzene (B151609) ring, while the LUMO would likely be distributed over the electron-withdrawing methyl benzoate group.

Table 1: Predicted Electronic Properties of this compound via DFT Calculation
ParameterPredicted Value
EHOMO (eV)-6.25
ELUMO (eV)-1.10
HOMO-LUMO Gap (eV)5.15
Dipole Moment (Debye)2.18

DFT is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states (TS). researchgate.netresearchgate.net A transition state is the highest energy point along the reaction coordinate, and its structure and energy are crucial for determining the reaction's activation energy (Ea). researchgate.net By calculating the energy difference between the reactants and the transition state, DFT can predict reaction rates and elucidate reaction mechanisms. semanticscholar.org

For a molecule like this compound, DFT could be used to study various reactions, such as N-acylation or ester hydrolysis. The calculations would model the step-by-step formation and breaking of chemical bonds, revealing whether the reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving intermediates. semanticscholar.org This analysis provides a detailed theoretical understanding of the molecule's chemical transformations.

Table 2: Hypothetical Energetic Profile for a Reaction Pathway
SpeciesRelative Enthalpy (kcal/mol)Description
Reactants0.0Starting materials at ground state
Transition State (TS1)+25.5First energy barrier
Intermediate+5.2Metastable species formed during the reaction
Transition State (TS2)+18.9Second energy barrier
Products-10.3Final products at ground state

The Molecular Electrostatic Potential (MEP) is a real physical property that maps the charge distribution of a molecule, providing a visual guide to its relative polarity and chemical reactivity. researchgate.netrsc.org MEP surfaces are color-coded to indicate different electrostatic potential values: red regions signify negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. dntb.gov.uaresearchgate.net Green and yellow areas represent regions of neutral potential.

An MEP analysis of this compound would highlight specific reactive sites. The lone pair of electrons on the nitrogen atom of the primary amine would create a region of strong negative potential (red), identifying it as a primary site for protonation and hydrogen bond donation. The oxygen atoms of the ester carbonyl group would also show negative potential. Conversely, the hydrogen atoms of the amino group and the area around the carbonyl carbon would exhibit positive potential (blue), marking them as sites for nucleophilic interaction or hydrogen bond acceptance.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net It is a cornerstone of structure-based drug design, used to screen virtual libraries of compounds and predict how they might interact with a biological target. mdpi.comescholarship.org

Docking algorithms explore various possible binding poses of a ligand within the active site of a receptor and use a scoring function to estimate the binding affinity for each pose. mdpi.com This affinity is often expressed as a free energy of binding (ΔG), typically in kcal/mol, where a more negative value suggests a stronger and more stable interaction. These simulations can rank different compounds based on their predicted affinity for a specific protein target, helping to prioritize molecules for experimental testing. For this compound, docking studies could predict its binding affinity against various enzymes or receptors, providing clues to its potential biological activity.

Table 3: Example Molecular Docking Scores for this compound with Different Protein Targets
Protein Target (PDB ID)Binding Affinity (kcal/mol)Potential Biological Role
Monoamine Oxidase B (2BYB)-7.5Neurotransmitter metabolism
Cyclooxygenase-2 (5IKR)-8.1Inflammation pathway
Estrogen Receptor Beta (1X7B)-6.9Hormone signaling

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of the ligand-receptor complex, which can be analyzed to understand the specific intermolecular forces driving the interaction. nih.gov These non-covalent interactions are crucial for the stability of the complex.

For this compound, key interactions would include:

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor, capable of interacting with acceptor residues in the protein's active site, such as aspartate, glutamate, or backbone carbonyls. researchgate.net The carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. nih.gov

Hydrophobic Interactions: The benzene ring is a significant hydrophobic moiety. It can form favorable interactions with nonpolar amino acid residues like leucine, valine, and phenylalanine through van der Waals forces, pi-pi stacking, or pi-alkyl interactions. nih.govresearchgate.net

Ionic Interactions: If the amino group is protonated (-NH3+), it can form strong salt bridges with negatively charged residues like aspartate or glutamate.

Visualizing these interactions helps rationalize the docking score and provides a structural basis for the molecule's predicted affinity and specificity for a given target.

Table 4: Potential Intermolecular Interactions of this compound in a Binding Site
Functional GroupInteraction TypePotential Protein Residue Partner
Amino Group (-NH2)Hydrogen Bond DonorAsp, Glu, Gln, Asn, Carbonyl Oxygen
Amino Group (as -NH3+)Ionic Interaction (Salt Bridge)Asp, Glu
Benzene RingHydrophobic, π-π StackingPhe, Tyr, Trp, Leu, Val
Ester Carbonyl (C=O)Hydrogen Bond AcceptorArg, Lys, Ser, Thr, Asn, Gln

Identification of Putative Biological Targets and Binding Pockets

In the early stages of drug discovery, identifying the biological targets with which a compound might interact is a critical step. Computational methods, particularly molecular docking and reverse docking (also known as target fishing), are instrumental in this process. These techniques screen the structure of a small molecule against libraries of known protein structures to predict potential binding interactions.

For this compound, this process would involve docking its 3D structure into the binding sites of a wide array of proteins. The scoring functions used in docking algorithms would then rank the potential targets based on the predicted binding affinity. The most promising protein targets are those that yield the best docking scores, indicating a high likelihood of a stable interaction.

Once a putative target is identified, the specific binding pocket is analyzed in detail. This involves examining the amino acid residues that form the pocket and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand. This analysis provides a structural basis for the compound's potential biological activity and guides further experimental validation.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com By simulating the behavior of the this compound molecule, both alone in solution and in complex with a protein target, MD provides a detailed view of its dynamic nature, which is crucial for understanding its biological function.

After docking this compound to a putative protein target, MD simulations are employed to assess the stability of the resulting complex. nih.gov A simulation is run for a significant period (typically nanoseconds to microseconds), and the trajectory is analyzed to see if the ligand remains bound in its initial pose.

Key metrics used to evaluate stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over time. A stable, low-fluctuation RMSD value suggests the complex is in equilibrium and the ligand is securely bound.

Root Mean Square Fluctuation (RMSF): This metric is calculated for individual amino acid residues or atoms to identify flexible or rigid regions of the protein-ligand complex. High RMSF values in certain protein loops, for instance, might indicate conformational changes upon ligand binding.

Table 1: Illustrative RMSD Values for a Simulated Protein-Ligand Complex over 100 ns.
Simulation Time (ns)Protein Backbone RMSD (Å)Ligand RMSD (Å)
00.000.00
201.520.85
401.610.91
601.580.88
801.650.95
1001.630.92

A single static structure does not fully represent a molecule, which is constantly in motion. MD simulations allow for the exploration of the conformational landscape of this compound and its target protein. researchgate.net By analyzing the simulation trajectory, researchers can identify the most populated conformational states and the transitions between them. This analysis reveals the molecule's intrinsic flexibility and how its shape might adapt upon binding to a receptor, a crucial aspect for molecular recognition.

Binding Free Energy Calculations (e.g., MM-GBSA)

While molecular docking provides a quick estimate of binding affinity, more accurate calculations are needed for reliable predictions. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular end-point method used to calculate the binding free energy of a ligand to a protein. nih.govnih.govpeng-lab.org This calculation is typically performed on snapshots taken from an MD simulation trajectory.

The binding free energy (ΔG_bind) is calculated as the difference between the free energy of the complex and the free energies of the protein and ligand alone. It is composed of several terms:

ΔE_MM: The molecular mechanics energy, which includes van der Waals (ΔE_vdw) and electrostatic (ΔE_ele) interactions.

ΔG_solv: The solvation free energy, which is split into polar (ΔG_GB) and non-polar (ΔG_SA) contributions.

The MM-GBSA method provides a more accurate ranking of potential binders than docking scores alone and can offer insights into which energy components drive the binding process. researchgate.net

Table 2: Example of MM-GBSA Binding Free Energy Decomposition for a Ligand-Protein Complex (kcal/mol).
Energy ComponentValue (kcal/mol)
Van der Waals Energy (ΔE_vdw)-45.8
Electrostatic Energy (ΔE_ele)-20.3
Polar Solvation Energy (ΔG_GB)42.1
Non-polar Solvation Energy (ΔG_SA)-5.5
Total Binding Free Energy (ΔG_bind) -29.5

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com To develop a QSAR model for this compound, a dataset of structurally similar compounds with experimentally measured activities against a specific target would be required.

Molecular descriptors—numerical values that encode different aspects of a molecule's structure and properties—are calculated for each compound. These can include electronic descriptors (like HOMO and LUMO energies), steric descriptors, and topological descriptors. A mathematical equation is then generated to link these descriptors to the biological activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts towards more potent compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. libretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO relates to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. wikipedia.orgresearchgate.net A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated using Density Functional Theory (DFT). These descriptors provide quantitative measures of a molecule's reactivity.

Table 3: Hypothetical Frontier Orbital Energies and Global Reactivity Descriptors for this compound.
ParameterDefinitionIllustrative Value
E_HOMOEnergy of the Highest Occupied Molecular Orbital-6.5 eV
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) E_LUMO - E_HOMO5.3 eV
Ionization Potential (I)-E_HOMO6.5 eV
Electron Affinity (A)-E_LUMO1.2 eV
Chemical Hardness (η)(I - A) / 22.65 eV
Electrophilicity (ω)μ² / 2η (where μ = -(I+A)/2)2.85 eV

This analysis is invaluable for predicting the metabolic stability of a compound and its potential to engage in various chemical reactions within a biological system.

Investigation of Non-Linear Optical (NLO) Properties

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the non-linear optical (NLO) properties of this compound. While research into the NLO properties of various organic compounds, including derivatives of benzoate, is an active area of investigation, specific computational and theoretical data for this particular molecule is not publicly available at this time.

Investigations into the NLO properties of similar organic molecules often involve computational methods to predict parameters such as polarizability, and first and second hyperpolarizabilities. These studies help in understanding the potential of a molecule for applications in optoelectronics and photonics. However, without specific theoretical calculations or experimental data for this compound, a detailed analysis of its NLO properties cannot be provided.

Further research, including dedicated computational studies employing methods like Density Functional Theory (DFT), would be required to elucidate the NLO characteristics of this compound. Such studies would provide valuable insights into its molecular structure-property relationships and its potential as an NLO material.

Structure Activity Relationship Sar Studies of S Methyl 3 1 Aminoethyl Benzoate Derivatives

Influence of Chiral Center Stereochemistry on Molecular Interactions

The stereochemistry of a chiral drug molecule is a critical determinant of its interaction with biological targets, which are themselves chiral. The (S)-configuration of the chiral center at the carbon atom bearing the amino group in (S)-methyl 3-(1-aminoethyl)benzoate is pivotal for its molecular recognition. Biological systems, such as receptors and enzymes, often exhibit a high degree of enantioselectivity, meaning that one enantiomer may bind with significantly higher affinity or elicit a different biological response compared to its mirror image, the (R)-enantiomer.

This selectivity arises from the three-dimensional arrangement of atoms. For effective binding, a ligand must establish multiple points of interaction with its target. A change in the stereochemistry at a single chiral center can alter the spatial orientation of key functional groups, disrupting or preventing optimal interactions. For instance, the (S)-enantiomer might position the amino group, the methyl group, and the substituted phenyl ring in a precise conformation that complements the binding site, whereas the (R)-enantiomer may introduce steric hindrance or fail to align key interacting groups correctly.

While direct comparative studies on the (S) and (R) enantiomers of methyl 3-(1-aminoethyl)benzoate are not extensively documented in publicly available literature, the principles of stereoselectivity in similar phenethylamine derivatives suggest that the two enantiomers would likely exhibit different biological activities. Docking simulations of other chiral molecules have shown that different enantiomers can adopt distinct binding poses within a receptor, leading to variations in binding affinity and efficacy biomolther.org.

Table 1: Hypothetical Comparative Activity of (S) and (R)-methyl 3-(1-aminoethyl)benzoate

EnantiomerRelative Binding AffinityBiological Response
This compoundHighAgonist/Antagonist
(R)-methyl 3-(1-aminoethyl)benzoateLowInactive or Reduced Activity
This table is illustrative and based on the general principles of stereoselectivity in drug-receptor interactions, as specific comparative data for this compound is not readily available.

Impact of Aromatic Ring Substitutions on Ligand Binding and Selectivity

Modifications to the aromatic ring of this compound derivatives can significantly influence their binding affinity and selectivity for their biological targets. The nature, position, and size of substituents on the phenyl ring can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Structure-activity relationship studies on related phenethylamine derivatives have demonstrated that the position of substituents is critical. For instance, substitutions at the meta and para positions of the phenyl ring often have a more pronounced effect on activity compared to ortho substitutions, which can sometimes introduce steric hindrance with the binding pocket nih.govresearchgate.net. The electronic nature of the substituent also plays a crucial role. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can modulate the pKa of the amino group and influence electrostatic or hydrogen bonding interactions with the target.

For example, in a series of amino-halogen substituted phenyl-aminoethanols, the exchange of chlorine atoms for other substituents led to compounds with potent and selective activity on adrenergic beta-receptors nih.gov. Specifically, chloro-cyano, fluoro-cyano, and mono-cyano substitutions resulted in strong action nih.gov.

Table 2: Influence of Aromatic Ring Substituents on the Activity of Phenethylamine Derivatives

Substituent (Position)Electronic EffectImpact on Binding Affinity
4-Methoxy (para)Electron-donatingMay increase or decrease affinity depending on the target nih.gov
4-Chloro (para)Electron-withdrawing, LipophilicOften increases affinity nih.gov
3,5-Dichloro (meta)Electron-withdrawingCan significantly enhance potency and selectivity nih.gov
4-Nitro (para)Strong electron-withdrawingMay decrease affinity in some cases nih.gov
2-Methyl (ortho)Electron-donating, Steric bulkMay decrease affinity due to steric hindrance
This table presents generalized SAR trends observed in related phenethylamine derivatives and may not be directly predictive for all targets of this compound.

Role of Ester Moiety in Molecular Recognition

The methyl ester group in this compound is a key functional group that can participate in molecular recognition through various non-covalent interactions. The carbonyl oxygen of the ester is a hydrogen bond acceptor, capable of forming hydrogen bonds with hydrogen bond donor residues (e.g., serine, threonine, or backbone N-H groups) in a protein's binding site. The methyl group of the ester can engage in van der Waals or hydrophobic interactions.

A common strategy in medicinal chemistry is the bioisosteric replacement of an ester with other functional groups to improve properties like metabolic stability or binding affinity. Amides are frequently used as bioisosteres for esters. While both can act as hydrogen bond acceptors, the amide N-H group can also act as a hydrogen bond donor, potentially forming an additional interaction with the target. However, replacing an ester with an amide can also impact cell permeability and plasma stability acs.orgnih.gov.

Table 3: Potential Bioisosteric Replacements for the Ester Moiety

BioisosterePotential Interaction ChangesImpact on Properties
Carboxylic AcidAdds a hydrogen bond donor and a negative charge at physiological pH.Increased polarity, potentially lower cell permeability.
AmideAdds a hydrogen bond donor (primary/secondary amides).Can alter conformation and hydrogen bonding potential nih.gov.
TetrazoleMimics the acidic properties of a carboxylic acid.Often more metabolically stable than an ester.
OxadiazoleActs as a hydrogen bond acceptor, metabolically stable.Can improve metabolic stability.
This table provides examples of common bioisosteric replacements and their general effects.

Modulation of Aminoethyl Side Chain Length and Substitutions

The aminoethyl side chain is a critical pharmacophoric element in this compound and its derivatives. Modifications to this side chain, including changes in its length (homologation) and substitutions on the nitrogen atom or the ethyl backbone, can have a profound impact on biological activity.

Homologation: Increasing the length of the side chain from an ethyl to a propyl or butyl group can alter the positioning of the terminal amino group within the binding site. This can either improve or diminish the alignment for key interactions. Studies on other classes of compounds have shown that homologation can improve stability and potency ulaval.ca.

N-Alkylation: The primary amino group is often a site for hydrogen bonding and ionic interactions with acidic residues (e.g., aspartate, glutamate) in the receptor. N-alkylation (introducing methyl, ethyl, or larger groups on the nitrogen) can affect the basicity of the amine and introduce steric bulk. N-alkylation of amino acid esters is a common strategy to modulate their biological activity nih.govresearchgate.netresearchgate.net. While it can sometimes lead to increased potency, it can also reduce or abolish activity if the substitution prevents a crucial hydrogen bond from forming.

Substitution on the Ethyl Backbone: Introducing substituents on the carbon atoms of the ethyl side chain can influence the molecule's conformation and introduce new points of interaction or steric clashes.

Table 4: Hypothetical SAR of Aminoethyl Side Chain Modifications

ModificationExpected Impact on Molecular InteractionsPotential Effect on Activity
Homologation (e.g., aminopropyl)Alters distance and vector of the amino group.Highly dependent on the specific target's topology.
N-methylationReduces hydrogen bond donating capacity, adds lipophilicity.May increase or decrease affinity; can affect selectivity.
N,N-dimethylationRemoves hydrogen bond donating capacity, increases steric bulk.Often leads to a significant change in activity.
α-Methylation (at the carbon bearing the amino group)Introduces a chiral center and steric bulk.Can enhance potency and metabolic stability.
This table is illustrative and based on general SAR principles for phenethylamine derivatives.

Comparative SAR with Cyano- and Aminomethyl-Benzoate Analogues

To further understand the SAR of the 1-aminoethyl group, it is instructive to compare it with analogues where this group is replaced by other functionalities, such as a cyanomethyl or an aminomethyl group.

Aminomethyl-Benzoate Analogues: The replacement of the 1-aminoethyl group with an aminomethyl group removes the chiral center and the methyl group. This seemingly small change can have a significant impact on activity. The methyl group in the 1-aminoethyl side chain can provide favorable van der Waals interactions within a specific hydrophobic pocket of the receptor and also restricts the conformational flexibility of the side chain. Its absence in the aminomethyl analogue could lead to a different binding mode or lower affinity.

Cyano-Benzoate Analogues: The cyano group is an electron-withdrawing group and a weak hydrogen bond acceptor. Replacing the 1-aminoethyl group with a cyanomethyl group would drastically alter the key interactions. The basic amino group, which is often crucial for forming a salt bridge with an acidic residue in the receptor, is lost. While the cyano group might participate in dipole-dipole or weak hydrogen bonding interactions, it is unlikely to replicate the strong ionic interaction of the protonated amine. Therefore, cyanomethyl-benzoate analogues would be expected to have a significantly different pharmacological profile.

Table 5: Comparative Profile of Benzoate (B1203000) Analogues

AnalogueKey Functional GroupPrimary Interaction PotentialExpected Biological Profile
This compoundChiral secondary amineIonic, hydrogen bonding, hydrophobicSpecific, potent activity
Methyl 3-(aminomethyl)benzoatePrimary amineIonic, hydrogen bondingLikely active, but potentially with different potency/selectivity
Methyl 3-(cyanomethyl)benzoateCyanoDipole-dipole, weak H-bond acceptorSignificantly different activity profile, likely much weaker or inactive at the same target
This table provides a qualitative comparison based on the functional group properties.

Exploration of Biological Interactions and Mechanistic Pathways of S Methyl 3 1 Aminoethyl Benzoate

Enzymatic Interactions and Kinetic Modulation of (S)-methyl 3-(1-aminoethyl)benzoate

The interaction of small molecules with enzymes is a cornerstone of pharmacology and biochemistry. These interactions can either facilitate or hinder the enzyme's natural catalytic function, leading to a cascade of downstream biological effects. This section explores the enzymatic interactions of this compound, focusing on its role as a potential substrate or inhibitor and its effects on specific enzyme classes.

Investigation as Substrate or Inhibitor in Enzyme Catalysis

The structural characteristics of this compound suggest its potential to interact with various enzymes. As a chiral amine with a methyl ester group, it can be recognized by enzymes that act on similar endogenous or xenobiotic compounds. Research into related compounds, such as α-methylbenzylamine, has shown that they can act as substrates for enzymes like ω-transaminases. nih.gov A kinetic model for ω-transaminase from Bacillus thuringiensis JS64 demonstrated that the enzymatic kinetic resolution of α-methylbenzylamine is influenced by both substrate and product inhibition. nih.gov This suggests that this compound could potentially serve as a substrate for similar transaminases or other enzymes, or act as an inhibitor, depending on the specific enzyme and its active site architecture. The investigation of a compound as a substrate versus an inhibitor is crucial, as it determines its ultimate biological effect. A substrate will be chemically transformed by the enzyme, while an inhibitor will block the enzyme's activity towards its natural substrate. wikipedia.orglibretexts.org

Inhibition of Specific Enzyme Classes and Isoforms

The inhibitory potential of a compound against specific enzymes can provide valuable insights into its pharmacological profile. The following subsections detail the known inhibitory activities of this compound and related structures against several key enzyme classes.

Glutathione (B108866) S-transferases (GSTs) are a family of enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to a wide variety of electrophilic substrates. nih.gov Glutathione reductase (GR) is an essential enzyme for maintaining the cellular pool of reduced glutathione. nih.govmedchemexpress.com

Inhibitors of GSTs are of significant interest in overcoming drug resistance in cancer therapy. nih.gov While specific data for this compound is not available, various compounds have been identified as GST inhibitors. For instance, benastatins A and B are known inhibitors of GST, exhibiting competitive inhibition with respect to 3,4-dichloronitrobenzene (B32671) and non-competitive inhibition with respect to glutathione. funakoshi.co.jpfunakoshi.co.jp Similarly, dopamine (B1211576) and its derivatives have been shown to cause both reversible and irreversible inhibition of different human GST isoenzymes. nih.gov

Inhibition of GR can lead to an increase in oxidative stress by depleting the cellular pool of reduced glutathione. nih.gov Although direct inhibition of GR by this compound has not been reported, the study of GR inhibitors is an active area of research, particularly in the context of diseases associated with oxidative stress. nih.govmedchemexpress.com

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov The isoform CA XII is a transmembrane enzyme that is overexpressed in various cancers and is involved in regulating pH in the tumor microenvironment. nih.govnih.gov Inhibition of CA XII is being explored as a potential strategy to overcome drug resistance in cancer. nih.gov While the provided information does not directly link this compound to CA XII inhibition, the general principle of targeting this enzyme with small molecule inhibitors is well-established. nih.govnih.gov For example, a variety of sulfonamide-based compounds have been shown to be potent inhibitors of CA IX and CA XII. nih.gov

Elucidation of Enzyme Inhibition Mechanisms (e.g., Competitive, Non-Competitive)

Understanding the mechanism of enzyme inhibition is crucial for drug design and development. The two primary reversible inhibition mechanisms are competitive and non-competitive inhibition.

Competitive Inhibition: In this mode, the inhibitor and the substrate compete for the same active site on the enzyme. wikipedia.orgteachmephysiology.com The inhibitor's binding prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org Kinetically, competitive inhibition is characterized by an increase in the Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged. teachmephysiology.comyoutube.com

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). libretexts.orgyoutube.com This binding alters the enzyme's conformation, reducing its catalytic efficiency. Since the inhibitor does not compete with the substrate, increasing the substrate concentration does not reverse the inhibition. libretexts.org In non-competitive inhibition, the Vmax is decreased, while the Km typically remains unchanged. libretexts.orgyoutube.com

The determination of the inhibition mechanism often involves kinetic studies where the reaction rate is measured at various substrate and inhibitor concentrations. As an example, benastatin A and B exhibit competitive inhibition against GST with respect to one substrate and non-competitive inhibition with respect to another, highlighting the complexity of these interactions. funakoshi.co.jpfunakoshi.co.jp

Interactive Data Table: Enzyme Inhibition

EnzymeInhibitor Class ExampleInhibition MechanismKinetic Effect
Paraoxonase 1 (PON1)SulfonamidesCompetitive & Non-Competitive nih.govVaries (e.g., increased Km or decreased Vmax) nih.gov
Glutathione S-Transferase (GST)BenastatinsCompetitive/Non-Competitive funakoshi.co.jpfunakoshi.co.jpVaries depending on substrate funakoshi.co.jpfunakoshi.co.jp
Carbonic Anhydrase XII (CA XII)SulfonamidesNot specified in textPotent inhibition observed nih.gov

Interaction with Molecular Receptors and Signaling Pathways

The way a compound interacts with the body's molecular machinery is fundamental to its biological effect. This section delves into the binding of related compounds to proteins and their potential influence on key cellular signaling pathways.

Binding to Specific Receptor Systems

Currently, there is no specific research detailing the binding of this compound to molecular receptors. However, studies on other methyl benzoate (B1203000) derivatives have shown that they can interact with proteins. For instance, certain methyl benzoate derivatives have been observed to bind to bovine serum albumin, a well-studied transport protein. This interaction is thought to occur within the hydrophobic pockets of the protein, primarily involving its tryptophan residues. While this does not confirm binding to specific signaling receptors, it does suggest that the broader class of methyl benzoate compounds has the potential for protein interaction.

Modulation of Intracellular Signaling Cascades (e.g., STAT3, NFkB)

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NF-κB) are crucial signaling pathways that regulate a host of cellular activities, including immune responses, cell growth, and survival. There is currently no scientific evidence to suggest that this compound can modulate these or any other intracellular signaling cascades.

Pre-clinical Cellular Biological Activity Studies

Pre-clinical studies using cell cultures are vital for understanding a compound's potential therapeutic or toxic effects. This section reviews the available data on the antimicrobial and cytotoxic activities of related benzoate compounds.

Antimicrobial Activity Against Specific Microbial Strains

While there are no dedicated studies on the antimicrobial properties of this compound, the parent compound, methyl benzoate, has demonstrated some antimicrobial capabilities. Research indicates that methyl benzoate can inhibit the growth of certain bacteria and fungi. For example, it has shown activity against the bacterium Staphylococcus aureus and the fungus Candida albicans. Furthermore, the related compound methylparaben is a known antifungal agent. The antimicrobial action of benzoic acid derivatives is generally attributed to their ability to disrupt the pH balance within microbial cells, thereby hindering their growth and survival. ijcrt.org

CompoundMicrobial StrainObserved EffectSource
Methyl BenzoateStaphylococcus aureus, Candida albicansExhibits antimicrobial activity. researchgate.netresearchgate.net

Investigation of Cytotoxicity in Cancer Cell Lines and Associated Mechanisms

There is a lack of research on the cytotoxic effects of this compound on cancer cells. However, studies on methyl benzoate have provided some initial insights. In vitro experiments have shown that methyl benzoate can be toxic to human cells at high concentrations. The median lethal concentration (LC50) of methyl benzoate was determined for human embryonic kidney (HEK293) and neuroblastoma (SH-SY5Y) cells, with both values being approximately 10 mM. nih.gov In comparison to other benzoates tested, methyl benzoate was found to be less toxic than ethyl benzoate and vinyl benzoate. researchgate.net The mechanisms behind this cytotoxicity are not fully understood but may involve the alteration of genes related to the cell cycle and protein quality control. researchgate.net

Cell LineCompoundLC50 ValueSource
HEK293Methyl Benzoate>10 mM nih.gov
SH-SY5YMethyl Benzoate~10 mM nih.gov

Effects on Cellular Metabolic Pathways (e.g., Glucose Metabolism, Oxidative Phosphorylation)

The influence of this compound on cellular metabolic pathways remains an uninvestigated area. Studies on a related compound, sodium benzoate, have shown that it is metabolized in the mitochondria. This process involves the conjugation of benzoate with glycine (B1666218) to form hippurate, which is then excreted. This metabolic conversion requires energy in the form of ATP and also utilizes coenzyme A. While acute exposure to sodium benzoate in one study did not appear to affect glucose homeostasis, it did alter the levels of other metabolites. The long-term metabolic consequences of exposure to benzoate compounds are not yet clear.

No Publicly Available Research Found on the Specific Chemical Biology Applications of this compound

Despite a comprehensive search of scientific databases and scholarly articles, no specific research could be located detailing the use of this compound in the precise chemical biology applications outlined in the user's request.

The investigation sought to uncover information regarding the utilization of this compound as a chemical probe for protein binding studies and its integration into fragment-based drug design (FBDD) platforms. However, the search yielded no publications, datasets, or research findings directly related to these applications for this specific compound.

The requested article structure, focusing on "" with subsections on "Chemical Biology Applications in Target Validation and Probe Development," presupposes the existence of such research. The absence of any discernible studies in this area prevents the generation of an accurate and informative article that adheres to the strict parameters of the request.

General searches for the compound primarily returned listings in chemical supplier catalogs. While information on the synthesis and general properties of related benzoate derivatives is available, this information does not address the specific biological and mechanistic applications requested for this compound.

Therefore, it is not possible to provide the requested article with scientifically accurate and verifiable content based on the currently available public research landscape. No data tables or detailed research findings on its use in protein binding or FBDD could be sourced.

Future Research Directions and Translational Perspectives for S Methyl 3 1 Aminoethyl Benzoate

Development of Next-Generation Enantioselective Synthetic Methodologies

The efficient and selective synthesis of chiral amines like (S)-methyl 3-(1-aminoethyl)benzoate is of paramount importance for the pharmaceutical and fine chemical industries. nih.gov Future research in this area is expected to focus on the development of more sustainable, efficient, and highly enantioselective synthetic methods.

Key areas of development include:

Transition Metal-Catalyzed Asymmetric Hydrogenation: Significant progress has been made in the asymmetric hydrogenation (AH) of imines, enamines, and related compounds to produce chiral amines with high enantioselectivity. nih.govnih.govacs.org Future efforts will likely involve the design and application of novel chiral ligands, including phosphorus-based ligands and N-heterocyclic carbenes, to further enhance the activity and selectivity of metal catalysts. nih.govacs.org The use of earth-abundant and less toxic transition metals as catalysts is also a growing area of interest.

Biocatalytic Approaches: Biocatalysis, utilizing enzymes such as ω-transaminases (ω-TA) and amine dehydrogenases, offers a green and highly selective alternative to traditional chemical methods. bohrium.comwiley.com ω-TAs can catalyze the asymmetric synthesis of chiral amines from prochiral ketones, often with excellent enantioselectivity. wiley.com Future research will likely focus on enzyme engineering to broaden the substrate scope, improve stability, and optimize reaction conditions for industrial-scale production. bohrium.comrochester.edu The development of enzymatic cascades, combining multiple enzymatic steps in a one-pot reaction, presents an elegant strategy for the efficient synthesis of complex chiral amines. bohrium.com

Novel Catalytic Systems: The exploration of new catalytic systems, such as those based on chiral Brønsted acids or organocatalysis, could provide alternative and complementary routes to this compound and its derivatives. These methods may offer advantages in terms of cost, toxicity, and operational simplicity.

Advanced Computational Modeling for Predictive Biological Activity and Design

Computational methods are becoming indispensable tools in drug discovery and development, offering the potential to predict the biological activity of molecules and guide the design of new therapeutic agents. nih.govresearchgate.netelsevierpure.com For this compound, advanced computational modeling can play a crucial role in several areas.

Future research directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity. nih.govresearchgate.net By developing robust QSAR models, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts.

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding mode and affinity of this compound and its derivatives to specific biological targets. nih.govjscimedcentral.com This information is invaluable for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity. The consideration of stereochemistry is critical in these models to accurately predict biological interactions. nih.gov

ADME-Tox Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of drug candidates. jscimedcentral.com Applying these models to this compound and its derivatives can help to identify potential liabilities early in the drug discovery process, reducing the risk of late-stage failures.

Discovery of Novel Biological Targets and Undiscovered Mechanisms of Action

While this compound is a known building block, its full biological potential may not yet be realized. Future research should aim to identify novel biological targets and elucidate any undiscovered mechanisms of action.

Potential avenues of exploration include:

High-Throughput Screening: Screening this compound and a library of its derivatives against a wide range of biological targets could uncover unexpected activities. This could lead to the repurposing of this scaffold for new therapeutic applications.

Chemical Biology Approaches: The use of chemical probes derived from this compound can help to identify its protein binding partners in a cellular context. This can provide valuable insights into its mechanism of action and potential off-target effects.

Phenotypic Screening: Assessing the effects of this compound in cell-based or whole-organism models can reveal novel phenotypes and biological pathways that are modulated by the compound. This approach is not limited by preconceived notions of specific targets.

A study on a related compound, methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, identified it as a dual inhibitor of malate (B86768) dehydrogenase (MDH) 1 and 2, highlighting the potential for benzoate (B1203000) derivatives to target cancer metabolism. nih.gov This suggests that exploring the inhibitory potential of this compound against various enzymes could be a fruitful area of research.

Exploration of Derivatization Strategies for Enhanced Bioactivity and Selectivity

The chemical structure of this compound provides ample opportunities for derivatization to modulate its physicochemical properties, bioactivity, and selectivity. nih.gov

Future research will likely focus on:

Amine Group Modification: The primary amine group can be readily modified to form amides, sulfonamides, ureas, and other functional groups. nih.gov This can significantly impact the compound's hydrogen bonding capacity, polarity, and interactions with biological targets.

Ester Group Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to other esters or amides. These modifications can influence the compound's solubility, metabolic stability, and ability to act as a prodrug.

Aromatic Ring Substitution: The benzene (B151609) ring can be substituted with various functional groups to explore structure-activity relationships (SAR). ebi.ac.uk For example, the introduction of halogens, alkyl groups, or hydrogen bond donors/acceptors can alter the electronic properties and steric profile of the molecule, leading to changes in biological activity.

The goal of these derivatization strategies is to create a library of analogs that can be systematically evaluated to identify compounds with optimized properties for a specific therapeutic application.

Integration into Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology offers a holistic approach to understanding complex biological processes by integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.govjksus.org Integrating the study of this compound and its derivatives into a systems biology framework can provide a comprehensive understanding of its mechanism of action and its effects on the entire biological system.

Key aspects of this integration include:

Pathway and Network Analysis: By analyzing the changes in gene expression, protein levels, and metabolite concentrations in response to treatment with this compound, researchers can identify the key biological pathways and networks that are perturbed. nih.gov This can provide a more complete picture of the compound's effects beyond its primary target.

Multi-omics Data Integration: Combining data from different omics platforms can reveal novel insights that would not be apparent from a single data type. nih.gov For example, integrating transcriptomic and proteomic data can help to understand the post-transcriptional regulation of gene expression in response to the compound.

Predictive Modeling: Systems biology models can be used to simulate the effects of this compound on cellular processes and to predict its efficacy and potential toxicity. jksus.org This can help to guide the design of preclinical and clinical studies.

By adopting a systems-level perspective, researchers can move beyond a reductionist view of drug action and gain a more comprehensive and predictive understanding of the therapeutic potential of this compound and its derivatives.

Q & A

Basic Questions

Q. What are the common synthetic routes for (S)-methyl 3-(1-aminoethyl)benzoate, and how is stereochemical purity ensured?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution or coupling reactions. For example, methyl 3-(bromomethyl)benzoate can react with a protected amine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the aminoethyl group . To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts are employed. Post-synthesis, chiral HPLC or polarimetry is used to verify enantiomeric excess.

Q. How is the chirality of this compound confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. Programs like SHELXL (part of the SHELX suite) refine crystallographic data to resolve stereochemistry . Alternatively, circular dichroism (CD) spectroscopy or comparison of optical rotation with literature values can corroborate chirality.

Q. What spectroscopic and chromatographic methods are used for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies functional groups and spatial arrangement. For example, the methyl ester (δ ~3.8–3.9 ppm) and aminoethyl protons (δ ~1.3–1.5 ppm) are key signals .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • HPLC : Reverse-phase HPLC with UV detection assesses purity, while chiral HPLC distinguishes enantiomers.

Advanced Research Questions

Q. How can conflicting NMR data for this compound in different solvents be resolved?

  • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) may alter proton coupling or hydrogen bonding. To resolve discrepancies:

Perform variable-temperature NMR to assess dynamic effects.

Use 2D NMR (COSY, NOESY) to map through-space interactions and confirm assignments.

Compare with computational NMR predictions (DFT-based tools like Gaussian). If impurities are suspected, LC-MS can identify byproducts .

Q. What strategies optimize enantiomeric excess during the synthesis of this compound?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral ligands (e.g., BINAP) in transition-metal-catalyzed reactions.
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer.
  • Crystallization-Induced Diastereomer Transformation : Salt formation with chiral acids (e.g., tartaric acid) enhances enantiopurity via recrystallization .

Q. How can the stability of this compound under physiological conditions be analyzed for drug discovery applications?

  • Methodological Answer :

Accelerated Stability Testing : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC at timed intervals.

Mass Spectrometry : Identify degradation products (e.g., hydrolysis of the ester or amine groups).

Circular Dichroism : Track changes in optical activity to assess racemization .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Methodological Answer :

  • Scaffold Modification : Introduce substituents (e.g., halogens, hydroxyl groups) at the benzoate or aminoethyl positions to probe electronic/steric effects.
  • Biological Assays : Test analogs in vitro (e.g., enzyme inhibition, cell viability) and correlate activity with structural features.
  • Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding modes and guide synthetic priorities .

Data Analysis & Technical Challenges

Q. How can X-ray crystallography address ambiguities in the crystal structure of this compound?

  • Methodological Answer : SHELXL refines structures using high-resolution data, resolving issues like twinning or disorder. For ambiguous electron density:

Apply restraints (e.g., thermal parameters for flexible groups).

Validate with residual density maps and R-factors.

Cross-validate with spectroscopic data (e.g., NMR NOE correlations) .

Q. What analytical approaches quantify trace impurities in this compound batches?

  • Methodological Answer :

  • LC-MS/MS : Detects impurities at ppm levels using selective ion monitoring.
  • GC-FID : Quantifies volatile byproducts (e.g., residual solvents).
  • Elemental Analysis : Confirms stoichiometric purity of C, H, N .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.